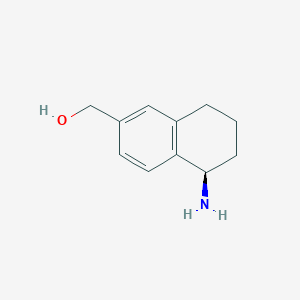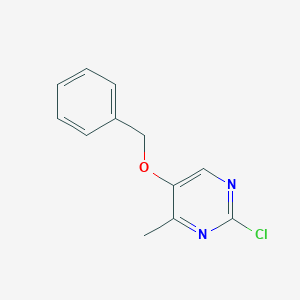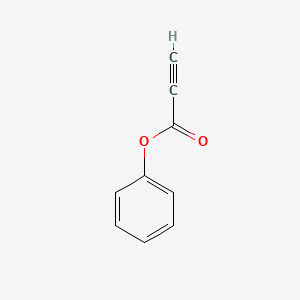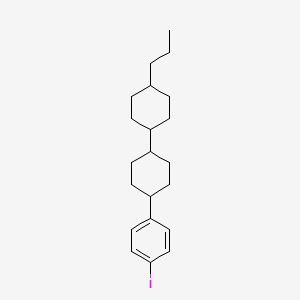
(trans,trans)-4-(4-Iodophenyl)-4'-propyl-1,1'-bi(cyclohexane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(trans,trans)-4-(4-Iodophenyl)-4'-propyl-1,1'-bi(cyclohexane) is a chemical compound with the molecular formula C21H31I and a molecular weight of 410.37531 g/mol . It is characterized by the presence of an iodine atom attached to a benzene ring, which is further connected to a propylcyclohexyl group. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of (trans,trans)-4-(4-Iodophenyl)-4'-propyl-1,1'-bi(cyclohexane) typically involves the iodination of a precursor compound. One common method is the reaction of 4-(4-propylcyclohexyl)cyclohexylbenzene with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst like copper(II) sulfate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
(trans,trans)-4-(4-Iodophenyl)-4'-propyl-1,1'-bi(cyclohexane) undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones. Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(trans,trans)-4-(4-Iodophenyl)-4'-propyl-1,1'-bi(cyclohexane) has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry for the development of potential drug candidates.
Material Science: The compound is used in the development of liquid crystals and other advanced materials due to its unique structural properties.
Biological Studies: It is used in the study of molecular interactions and binding affinities in biological systems.
Wirkmechanismus
The mechanism of action of (trans,trans)-4-(4-Iodophenyl)-4'-propyl-1,1'-bi(cyclohexane) involves its ability to act as a precursor for the introduction of iodine and propylcyclohexyl moieties into various molecules. This allows for the modification of molecular structures and the study of their effects on biological systems. The compound can interact with molecular targets such as enzymes and receptors, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
(trans,trans)-4-(4-Iodophenyl)-4'-propyl-1,1'-bi(cyclohexane) can be compared with other similar compounds, such as:
1-Iodo-4-(4-pentylcyclohexyl)benzene: This compound has a similar structure but with a pentyl group instead of a propyl group.
1-Bromo-4-(4-propylcyclohexyl)benzene: This compound has a bromine atom instead of an iodine atom.
These comparisons highlight the uniqueness of (trans,trans)-4-(4-Iodophenyl)-4'-propyl-1,1'-bi(cyclohexane) in terms of its specific reactivity and applications.
Eigenschaften
Molekularformel |
C21H31I |
|---|---|
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
1-iodo-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene |
InChI |
InChI=1S/C21H31I/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(22)15-13-20/h12-19H,2-11H2,1H3 |
InChI-Schlüssel |
JRFVWNRVFJRGKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


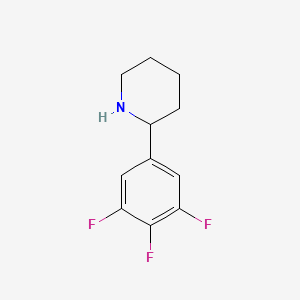
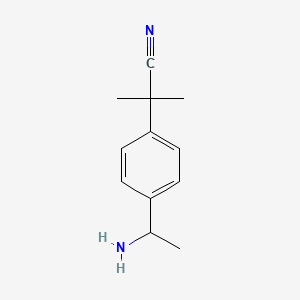
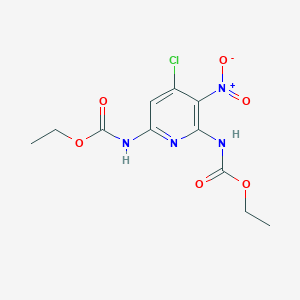
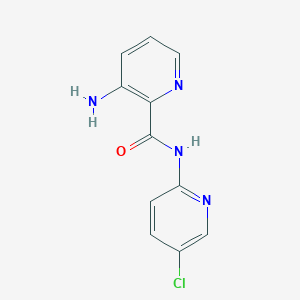
![2-[(2-Iodophenoxy)methyl]oxirane](/img/structure/B8717388.png)

![5-Bromo-4-fluorobenzo[b]thiophene](/img/structure/B8717401.png)


